Lipophilicity Profile vs. Cyclohexyl Analog (CAS 39943-40-3)
(1-((Dimethylamino)methyl)cyclopentyl)methanol exhibits a lower predicted lipophilicity (XLogP3-AA = 1.3) compared to its direct cyclohexyl analog (1-((dimethylamino)methyl)cyclohexyl)methanol, which has a predicted XLogP3-AA of 1.8 [1]. This difference of -0.5 log units is a quantifiable and meaningful distinction, as it suggests the cyclopentyl scaffold offers a more favorable starting point for optimizing the lipophilic ligand efficiency (LLE) and minimizing non-specific binding in CNS-targeted programs [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | (1-((dimethylamino)methyl)cyclohexyl)methanol: XLogP3-AA = 1.8 |
| Quantified Difference | -0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity is a key driver for reducing off-target binding and improving metabolic stability, a critical advantage in CNS drug discovery where minimizing promiscuity is paramount.
- [1] PubChem. (2026). Computed Properties for CID 10534939 and CID 10884844. Retrieved April 11, 2026. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
